molecular formula C11H8Cl3NOS B1446985 2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803589-82-3

2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B1446985
CAS No.: 1803589-82-3
M. Wt: 308.6 g/mol
InChI Key: QLXQRQZIVQRFEE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one is an organic compound with the molecular formula C11H8Cl3NOS. This compound is characterized by the presence of a trichloromethyl group attached to a pyrrole ring, which is further substituted with a thiophene moiety. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Thiol-substituted derivatives, amine-substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the modulation of biological pathways and exert various effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: Similar structure with an imidazole ring instead of a pyrrole ring.

    2-Bromo-1-(2-thienyl)-1-ethanone: Contains a bromine atom instead of a trichloromethyl group.

Uniqueness

2,2,2-Trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one is unique due to the combination of its trichloromethyl group, pyrrole ring, and thiophene moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NOS/c12-11(13,14)10(16)9-4-1-5-15(9)7-8-3-2-6-17-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXQRQZIVQRFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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